molecular formula C7H11N3S B1464957 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine CAS No. 933697-99-5

1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine

Cat. No.: B1464957
CAS No.: 933697-99-5
M. Wt: 169.25 g/mol
InChI Key: YEHQMNRPYHKUIT-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine is a heterocyclic compound that features both a thiazole ring and a pyrrolidine ring. The presence of these two rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. The thiazole ring is known for its biological activity, while the pyrrolidine ring is a common scaffold in drug discovery.

Biochemical Analysis

Biochemical Properties

1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in the compound is known for its ability to explore the pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry of the molecule . The thiazole ring, on the other hand, is involved in various biological activities, including antimicrobial and anti-inflammatory actions . These interactions are crucial for the compound’s biological activity and potential therapeutic applications.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enantioselective proteins can lead to different biological profiles, affecting cell signaling and metabolic pathways . Additionally, the thiazole ring’s biological activities, such as anti-inflammatory effects, further contribute to its cellular impact .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules. The compound’s pyrrolidine ring allows it to bind selectively to target proteins, influencing enzyme inhibition or activation . The thiazole ring’s aromaticity and ability to undergo electrophilic and nucleophilic substitutions play a crucial role in its biological activity . These interactions result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that the pyrrolidine ring’s stereogenicity can lead to different biological profiles over time . Additionally, the thiazole ring’s stability and degradation patterns contribute to its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it may cause toxic or adverse effects. The pyrrolidine ring’s ability to modulate pharmacokinetic profiles is crucial in determining the compound’s dosage effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The pyrrolidine ring’s stereochemistry plays a significant role in its metabolic interactions . Additionally, the thiazole ring’s involvement in biological activities further affects its metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s pyrrolidine ring allows it to bind selectively to target proteins, affecting its localization and accumulation . The thiazole ring’s biological activities also play a role in its transport and distribution patterns .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles. The pyrrolidine ring’s stereochemistry influences its subcellular localization . Additionally, the thiazole ring’s biological activities contribute to its localization within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of a thiazole derivative with a pyrrolidine derivative under suitable conditions can yield the desired compound. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, while the pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium azide.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or azido derivatives.

Scientific Research Applications

1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Comparison with Similar Compounds

    1-(Thiazol-2-yl)pyrrolidin-2-one: Similar structure but with a carbonyl group in the pyrrolidine ring.

    2-(Thiazol-2-yl)isoindoline-1,3-dione: Contains an isoindoline ring instead of a pyrrolidine ring.

    1-(Thiazol-2-yl)pyrrolidine-2,5-dione: Features a dione moiety in the pyrrolidine ring.

Uniqueness: 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine is unique due to the combination of the thiazole and pyrrolidine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(1,3-thiazol-2-yl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c8-6-1-3-10(5-6)7-9-2-4-11-7/h2,4,6H,1,3,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHQMNRPYHKUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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